molecular formula C22H22N6OS B12371464 Sik-IN-2

Sik-IN-2

Cat. No.: B12371464
M. Wt: 418.5 g/mol
InChI Key: KDPXVKRYHKSBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sik-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

Sik-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study the structure-activity relationship and optimize the compound’s properties .

Scientific Research Applications

Sik-IN-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of salt-inducible kinases in various chemical reactions and pathways.

    Biology: Employed in cellular and molecular biology to investigate the functions of salt-inducible kinases in cell signaling and regulation.

    Medicine: Explored for its therapeutic potential in treating inflammatory diseases, cancer, and metabolic disorders by modulating the activity of salt-inducible kinases.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting salt-inducible kinases

Mechanism of Action

Sik-IN-2 exerts its effects by inhibiting the activity of salt-inducible kinases. The compound binds to the active site of the kinases, preventing their phosphorylation and subsequent activation. This inhibition leads to a reduction in pro-inflammatory cytokine production and an increase in immunoregulatory cytokine production, thereby modulating the immune response and providing therapeutic benefits in inflammatory diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Sik-IN-2

This compound is unique due to its high selectivity and potency against salt-inducible kinases, making it a valuable tool for studying the biological functions of these kinases and their potential therapeutic applications. Its ability to modulate both pro-inflammatory and immunoregulatory cytokine production sets it apart from other kinase inhibitors .

Properties

Molecular Formula

C22H22N6OS

Molecular Weight

418.5 g/mol

IUPAC Name

6-amino-3-[3-[(1-aminocyclopentyl)methoxy]-4-cyano-5-methylsulfanylphenyl]imidazo[1,2-a]pyridine-5-carbonitrile

InChI

InChI=1S/C22H22N6OS/c1-30-20-9-14(18-12-27-21-5-4-16(25)17(11-24)28(18)21)8-19(15(20)10-23)29-13-22(26)6-2-3-7-22/h4-5,8-9,12H,2-3,6-7,13,25-26H2,1H3

InChI Key

KDPXVKRYHKSBPY-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1C#N)OCC2(CCCC2)N)C3=CN=C4N3C(=C(C=C4)N)C#N

Origin of Product

United States

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